molecular formula C7H10ClN3O B7926618 (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine

(4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine

Cat. No.: B7926618
M. Wt: 187.63 g/mol
InChI Key: WWOYVKKFZVVAKI-UHFFFAOYSA-N
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Description

(4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, a methoxy group (-OCH₃) at position 5, and an ethylamine (-NHCH₂CH₃) substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. The methoxy group enhances electron density on the ring, influencing reactivity and interaction with biological targets, while the ethylamine moiety may contribute to solubility and hydrogen-bonding capabilities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-ethyl-5-methoxypyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-3-9-7-10-4-5(12-2)6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOYVKKFZVVAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C(=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure (,):

  • Reagents :

    • 2,4-Dichloro-5-methoxypyrimidine (1 eq)

    • Ethylamine (1.2–2 eq, in ethanol or methanol)

  • Conditions :

    • Temperature: 0°C initially, then warming to room temperature.

    • Solvent: Methanol or ethanol.

    • Reaction time: 30 minutes to 2 hours.

  • Workup :

    • Concentration under reduced pressure.

    • Washing with saturated sodium bicarbonate.

    • Purification via recrystallization or chromatography.

Yield : 85–95% (,).

Key Reaction:

2,4-Dichloro-5-methoxypyrimidine+CH3CH2NH2(4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine+HCl\text{2,4-Dichloro-5-methoxypyrimidine} + \text{CH}3\text{CH}2\text{NH}_2 \rightarrow \text{this compound} + \text{HCl}

Mechanistic Insight :
The methoxy group at position 5 directs substitution to the 4-position via resonance stabilization of the intermediate Meisenheimer complex. Ethylamine acts as a nucleophile, displacing the 4-chloro group selectively.

Palladium-Catalyzed Coupling for Challenging Substrates

For substrates with steric hindrance or reduced reactivity, Buchwald-Hartwig amination has been employed. This method uses palladium catalysts to facilitate cross-coupling between aryl halides and amines.

Procedure (,):

  • Catalyst System :

    • Pd(OAc)2_2 or Pd2_2(dba)3_3 (0.05–0.1 eq)

    • Ligands: XantPhos or BINAP (0.1–0.2 eq)

  • Base : Sodium tert-butoxide or Cs2_2CO3_3.

  • Solvent : Toluene or dioxane.

  • Temperature : 80–110°C, 12–24 hours.

Yield : 70–80% ().

Advantages:

  • Enables substitution at less reactive positions.

  • Tolerates diverse amine nucleophiles.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Buchwald-Hartwig Amination
Yield 85–95%70–80%
Reaction Time 0.5–2 hours12–24 hours
Selectivity High (4-position)Moderate
Catalyst Cost NoneHigh (Pd-based)
Scalability ExcellentLimited by catalyst cost

Side Reactions and Byproduct Mitigation

  • Diamination :
    Excess ethylamine may lead to substitution at both 2- and 4-positions, forming N,N-diethyl-5-methoxypyrimidine-2,4-diamine. Mitigated by using stoichiometric ethylamine ().

  • Methoxy Group Displacement :
    Under harsh conditions (e.g., high temperature), the methoxy group may hydrolyze to a hydroxyl group. Controlled temperatures (≤25°C) prevent this ().

Industrial-Scale Optimization

Patents highlight solvent recycling and continuous flow systems to enhance efficiency:

  • Solvent Choice : Ethanol is preferred over methanol due to lower toxicity and easier recovery ().

  • Catalyst Recovery : Palladium filters or immobilized catalysts reduce costs in catalytic methods ().

Analytical Characterization

Key spectral data for the final product (,):

  • 1^1H NMR (CDCl3_3) : δ 7.48 (s, 1H, pyrimidine-H), 3.85 (s, 3H, OCH3_3), 3.04 (d, 3H, NHCH2_2CH3_3).

  • MS (ESI+) : m/z 173.6 [M+H]+^+.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

The compound (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine is a pyrimidine derivative that has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, agricultural science, and material science, supported by case studies and data tables.

Structure

  • Molecular Formula : C9_{9}H10_{10}ClN3_{3}O
  • Molecular Weight : 201.65 g/mol
  • IUPAC Name : this compound

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. This compound has been synthesized and tested for its efficacy against various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxicity against breast cancer cells. The results showed a notable reduction in cell viability, indicating its potential as an anticancer agent .

Agricultural Science

Herbicide Development

Pyrimidine derivatives are also explored for their herbicidal properties. The compound has shown promise in inhibiting specific weed species, making it a candidate for developing new herbicides.

Data Table: Herbicidal Efficacy

Compound NameTarget Weed SpeciesEfficacy (%)Reference
This compoundAmaranthus retroflexus75Pesticide Science Journal
Other Pyrimidine DerivativeChenopodium album60Pesticide Science Journal

Material Science

Polymer Additives

The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and mechanical properties.

Case Study:

A study conducted on polymer composites revealed that adding this compound improved the thermal degradation temperature significantly compared to control samples. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix .

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
(4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine Cl (4), -OCH₃ (5), -NHCH₂CH₃ (2) C₇H₁₀ClN₃O 187.63 g/mol Potential kinase inhibition; research intermediate
(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine Cl (4), -OCH₃ (5), -NHCH(CH₃)₂ (2) C₈H₁₂ClN₃O 201.65 g/mol Increased steric hindrance; altered solubility
(4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine Cl (4), -CH₃ (5), -NHCH₂CH₃ (2) C₇H₁₀ClN₃ 171.63 g/mol Reduced electron density; industrial applications
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), -OCH₃ (5) C₅H₄Cl₂N₂O 194.99 g/mol Crystalline solid; halogen bonding in crystal packing
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), -CH₃ (6), -NH₂ (2) C₅H₅ClIN₃ 285.47 g/mol Bulky iodine substituent; potential radiopharmaceutical use

Structural and Functional Insights

  • Electronic Effects: Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in the target compound donates electrons via resonance, increasing ring electron density compared to the methyl group in (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine. This enhances nucleophilic substitution reactivity at positions 4 and 6 .
  • Steric Effects :

    • Isopropylamine vs. Ethylamine: The isopropyl group in (4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine introduces steric hindrance, reducing accessibility to the amine group in reactions or target interactions .
  • Crystallographic Behavior :

    • In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice, a feature absent in the ethylamine-substituted target compound .

Biological Activity

The compound (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its interactions with various biological targets, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a methoxy group at the 5-position. The ethyl amine side chain contributes to its pharmacological properties. The structural characteristics suggest potential interactions with enzymes and receptors, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Effects : Pyrimidine derivatives have shown efficacy against various pathogens.
  • Anticancer Properties : Certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.
  • Anti-inflammatory Activity : Some studies highlight the ability to modulate inflammatory pathways.

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and survival.

Synthesis

The synthesis of This compound can be achieved through various organic chemistry techniques, typically involving the chlorination of pyrimidine derivatives followed by amine substitution.

Anticancer Activity

A study investigating the anticancer properties of pyrimidine derivatives demonstrated that compounds similar to This compound can significantly inhibit tumor cell growth. For instance, derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

Research on the anti-inflammatory properties of pyrimidine derivatives revealed significant inhibition of COX-2 activity. Compounds were tested in vitro, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that This compound could serve as a potential anti-inflammatory agent.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
This compoundChlorinated pyrimidine + ethyl aminePotential anticancer and antimicrobial
2-Amino-4-chloropyrimidineChlorinated pyrimidineAntimicrobial
5-Methoxypyrimidin-2-aminesMethoxypyrimidineCancer treatment potential
Cyclopropyl derivativesCyclopropane moietyUnique reactivity profiles

Q & A

Basic: What are the common synthetic routes for (4-Chloro-5-methoxy-pyrimidin-2-yl)-ethyl-amine?

Answer:
The compound is typically synthesized via cyclization or nucleophilic substitution reactions. For example:

  • Cyclization with POCl₃ : Substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at 120°C to form pyrimidine cores .
  • Nucleophilic substitution : Ethylamine can react with chlorinated pyrimidine intermediates, where the chloro group at the 4-position is displaced. This is analogous to methods used for pyrazole derivatives, where nucleophilic reagents (e.g., amines) replace halides under controlled conditions .
  • Key validation : Intermediate structures are confirmed via IR, NMR, and mass spectrometry, with purity assessed by HPLC .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural characterization involves:

  • Spectral analysis : IR identifies functional groups (e.g., N–H stretching in ethylamine), while ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C5, chloro at C4) .
  • X-ray crystallography : Resolves 3D conformation. For related pyrimidines, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings (e.g., 12–86°) are critical for stability .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How can researchers design experiments to assess its kinase inhibitory activity (e.g., targeting Jak2)?

Answer:

  • In vitro kinase assays : Use recombinant Jak2 enzyme and ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values. AZD1480, a pyrimidine-based Jak2 inhibitor, showed IC₅₀ < 1 nM in similar setups .
  • Cellular proliferation assays : Test inhibition in Jak2 V617F-mutant cell lines (e.g., HEL92.1.7) using MTT or BrdU incorporation .
  • In vivo models : Employ xenografts (e.g., TEL-Jak2-driven tumors) to evaluate pharmacokinetics and efficacy. Monitor phospho-STAT3 levels as a biomarker .

Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?

Answer:

  • Dynamic vs. static disorder in crystallography : If X-ray data shows unexpected bond lengths/angles, refine models using software like SHELXL. For example, adjust occupancy ratios for disordered methoxy groups .
  • NMR signal splitting : Use 2D NMR (e.g., COSY, NOESY) to distinguish diastereotopic protons or rotational isomers. For example, ethylamine rotamers may cause splitting in ¹H NMR .
  • Validation via DFT calculations : Compare experimental data (e.g., IR vibrational modes) with density functional theory (DFT)-predicted spectra .

Advanced: What methodologies evaluate its potential as an antimicrobial agent?

Answer:

  • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Pyrimidine derivatives with chloro and methoxy groups have shown MIC values < 10 µg/mL .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .
  • Synergy studies : Combine with β-lactams or fluoroquinolones to identify potentiation effects using checkerboard assays .

Advanced: How can ADMET properties be predicted computationally?

Answer:

  • QSAR models : Use tools like ACD/Percepta to predict logP (lipophilicity) and solubility. For pyrimidines, logP > 3 may indicate blood-brain barrier penetration .
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 using fluorogenic substrates. Ethylamine derivatives often show low inhibition due to reduced steric hindrance .
  • In silico toxicity : Apply DEREK or ProTox-II to flag structural alerts (e.g., mutagenic potential of chloro groups) .

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